molecular formula C32H42N6O8 B1192135 2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one

2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one

Cat. No. B1192135
M. Wt: 638.72
InChI Key: IIXAKLBDNXVCLF-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AQ1 is a G-quadruplex ligand for the human c-KIT promotorial region which efficiently downregulates c-KIT mRNA and protein.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound and its derivatives have been synthesized and characterized through various spectroscopic studies. These studies contribute significantly to the understanding of fluorinated pyrazoles and pyrimidines, providing insights into their structural and electronic properties (Sareen & Jain, 1993).

Chemoprevention and Anticancer Potential

  • A related compound, 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one, has demonstrated potential in inhibiting oral carcinogenesis. This suggests the chemopreventive potential of certain pyrimidine derivatives in cancer research (Thanusu, Kanagarajan, Nagini, & Gopalakrishnan, 2011).

Antibacterial Properties

  • Arylfluoroquinolones, with a structure similar to 2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one, exhibit significant antibacterial potency. The structure-activity relationships of these compounds provide insights into developing new antibacterial agents (Chu et al., 1985).

Solid-State Packing and Hydrogen Bonding

  • The study of solid-state packing arrays and hydrogen bonding in sulfur-substituted 2-aminopyrimidines, which are structurally related to the compound , helps in understanding their molecular interactions and potential applications in materials science (Lynch, Mcclenaghan, Light, & Coles, 2002).

Antimicrobial Evaluation

  • The synthesis and antimicrobial evaluation of various 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, including those with fluorine substitutions, have revealed their potential as antimicrobial agents (Attia, Kansoh, & El‐Brollosy, 2014).

Inhibitors of Kinases and Receptors

  • Derivatives of the compound, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as potent inhibitors of Met kinase, demonstrating their relevance in pharmacological and cancer research (Schroeder et al., 2009).

properties

Molecular Formula

C32H42N6O8

Molecular Weight

638.72

IUPAC Name

(2S,2'S)-2,2'-((((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))bis(3-oxopropane-3,1-diyl))bis(azanediyl))bis(6-aminohexanoic acid)

InChI

InChI=1S/C32H42N6O8/c33-15-3-1-9-23(31(43)44)35-17-13-25(39)37-21-11-5-7-19-27(21)29(41)20-8-6-12-22(28(20)30(19)42)38-26(40)14-18-36-24(32(45)46)10-2-4-16-34/h5-8,11-12,23-24,35-36H,1-4,9-10,13-18,33-34H2,(H,37,39)(H,38,40)(H,43,44)(H,45,46)/t23-,24-/m0/s1

InChI Key

IIXAKLBDNXVCLF-ZEQRLZLVSA-N

SMILES

O=C(C1=C2C=CC=C1NC(CCN[C@@H](CCCCN)C(O)=O)=O)C3=CC=CC(NC(CCN[C@@H](CCCCN)C(O)=O)=O)=C3C2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AQ-1;  AQ 1;  AQ1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one
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2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one
Reactant of Route 3
2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one
Reactant of Route 4
2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one
Reactant of Route 5
2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one
Reactant of Route 6
2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one

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